![molecular formula C13H4N6S B253714 8-thia-1,3,6,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2,4,6,9,11,13,15-heptaene-4,5-dicarbonitrile](/img/structure/B253714.png)
8-thia-1,3,6,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2,4,6,9,11,13,15-heptaene-4,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile is a complex heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its fused ring system, which includes pyrazine, thiazole, and benzimidazole moieties, making it a versatile scaffold for the development of novel therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 2-mercaptobenzimidazole with appropriate pyrazine derivatives under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, phenols, primary and secondary amines, sodium azide, mercaptoacetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
科学研究应用
Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile has been explored for various scientific research applications, including:
Biology: Investigation of its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Development of therapeutic agents targeting specific enzymes or receptors, such as cyclin-dependent kinases (CDKs) for cancer treatment
Industry: Potential use in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, compounds with similar structures have been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies suggest that these compounds fit well into the active site of CDK2, forming essential hydrogen bonds with key amino acid residues .
相似化合物的比较
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolo[3,2-a]benzimidazole
Uniqueness
Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile stands out due to its unique fused ring system, which combines pyrazine, thiazole, and benzimidazole moieties. This structural complexity provides a versatile platform for the development of novel compounds with diverse biological activities and potential therapeutic applications .
属性
分子式 |
C13H4N6S |
|---|---|
分子量 |
276.28 g/mol |
IUPAC 名称 |
8-thia-1,3,6,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2,4,6,9,11,13,15-heptaene-4,5-dicarbonitrile |
InChI |
InChI=1S/C13H4N6S/c14-5-8-9(6-15)17-12-11(16-8)19-10-4-2-1-3-7(10)18-13(19)20-12/h1-4H |
InChI 键 |
OHCQGDJLKLGMIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2C4=NC(=C(N=C4S3)C#N)C#N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3N2C4=NC(=C(N=C4S3)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B253631.png)
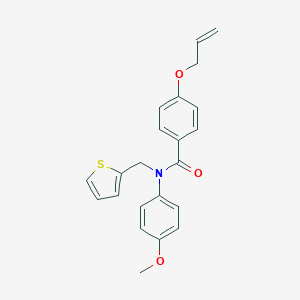
![5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide](/img/structure/B253637.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B253638.png)
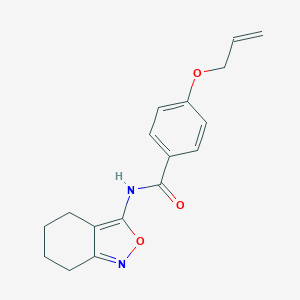
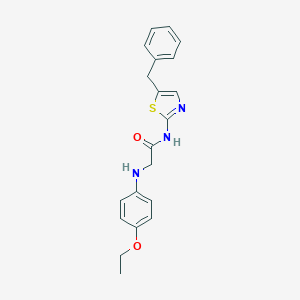
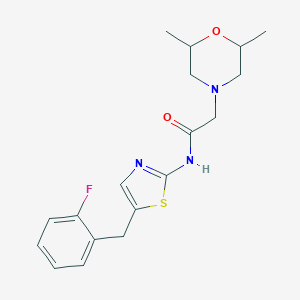
![N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B253648.png)
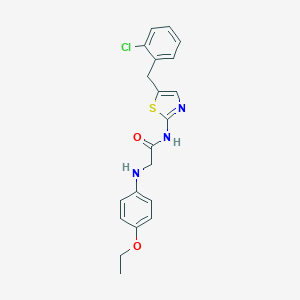
![7-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-4-methylchromen-2-one](/img/structure/B253650.png)
![3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one](/img/structure/B253651.png)
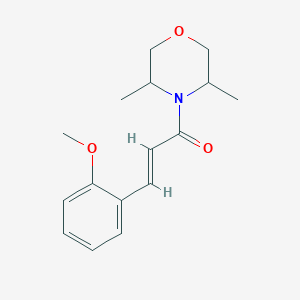
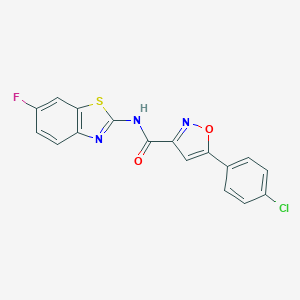
![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)
